methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a tetrazole moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid with tetrazole derivatives under specific conditions. The reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromen derivatives.
Substitution: The acetate and tetrazole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen compounds.
Scientific Research Applications
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: A similar compound with an additional methyl group, which may affect its chemical properties and reactivity.
[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
Uniqueness
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern and the presence of both chromen and tetrazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-10-4-3-9(23-7-13-16-18-19-17-13)5-12(10)24-15(21)11(8)6-14(20)22-2/h3-5H,6-7H2,1-2H3,(H,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXCKUNLXKUBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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